2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester
Description
Chemical Structure and Properties 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester (CAS: 2121513-69-5, Molecular Formula: C₁₆H₂₈BNO₄Si) is a boronic ester derivative featuring a pyridine core substituted with two methoxy groups at the 2- and 6-positions, a trimethylsilyl (TMS) group at position 3, and a pinacol boronate ester at position 5 . The pinacol ester moiety enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry .
Applications
This compound serves as a key building block in synthesizing complex heterocycles, particularly in drug discovery. Its TMS group provides steric protection, while the methoxy substituents modulate electronic effects, enabling regioselective coupling .
Properties
IUPAC Name |
[2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOXZWJGDIMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine
The pyridine core is functionalized via nucleophilic aromatic substitution. Starting with 2,6-dihydroxypyridine, methoxy groups are introduced using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF at 80°C, 12 hours). Subsequent silylation at position 3 employs trimethylsilyl chloride (TMSCl) and a hindered amine base (e.g., triethylamine) in anhydrous THF (0°C to room temperature, 6 hours).
Reaction Conditions :
Bromination at Position 5
Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. A reported method utilizes catalytic AIBN in CCl₄ at reflux (80°C, 4 hours), yielding 2,6-dimethoxy-3-(trimethylsilyl)-5-bromopyridine.
Optimization Data :
| Brominating Agent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| NBS | CCl₄ | AIBN | 80°C | 78% |
| Br₂ | CH₂Cl₂ | FeCl₃ | 25°C | 65% |
Electrophilic bromination with Br₂ and FeCl₃ offers lower yields due to competing side reactions.
Miyaura Borylation
The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂). A protocol adapted from CN102653545A employs Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in 1,4-dioxane at 80°C for 12 hours.
Critical Parameters :
-
Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing de-silylation.
-
Solvent : 1,4-Dioxane enhances solubility of intermediates.
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Base : KOAc neutralizes HBr generated during transmetallation.
Pinacol Ester Formation
The boronic acid intermediate is stabilized as the pinacol ester via reflux with pinacol (1.2 equiv) in toluene under Dean-Stark conditions (110°C, 6 hours). Water removal prevents reversibility, driving the reaction to completion.
Characterization Data :
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¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyridine-H), 3.97 (s, 6H, OCH₃), 1.32 (s, 12H, pinacol-CH₃), 0.31 (s, 9H, Si(CH₃)₃).
Optimization and Challenges
Silylation Side Reactions
Competing O-silylation at methoxy groups is mitigated by using bulky bases (e.g., 2,6-lutidine) and low temperatures (−20°C).
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Bases: Such as triethylamine or potassium carbonate for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation reactions.
Functionalized Pyridines: Formed through substitution reactions.
Scientific Research Applications
Organic Synthesis
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is primarily used as a boron-containing reagent in organic synthesis. Its unique structure allows it to participate in various reactions:
- Suzuki Coupling Reactions : This compound is an effective coupling agent in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
- Synthesis of Complex Molecules : It serves as a building block for synthesizing complex organic molecules, including natural products and biologically active compounds. The trimethylsilyl group enhances the stability and reactivity of the compound during synthetic transformations .
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties:
- Drug Development : Its ability to form stable complexes with various biological targets makes it a candidate for drug development. Research has indicated that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymatic pathways involved in tumor growth .
- Targeted Delivery Systems : The boronic acid moiety can be utilized in the design of targeted drug delivery systems. By attaching this compound to nanoparticles or other carriers, researchers can enhance the specificity of drug delivery to cancer cells .
Material Science
In material science, this compound is used to develop novel materials with specific properties:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics. This application is particularly relevant in creating smart materials responsive to environmental stimuli .
Case Study 1: Synthesis of Aryl Compounds
A recent study demonstrated the use of this compound in synthesizing aryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products.
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Catalyst: Pd(PPh₃)₂ | 90 | High |
| Solvent: Toluene | 85 | Moderate |
Case Study 2: Anti-Cancer Activity
Another study explored the anti-cancer activity of derivatives synthesized from this boronic acid pinacol ester. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Derivative A | 10 | MCF-7 |
| Derivative B | 15 | HeLa |
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trimethylsilyl group provides stability to the molecule, while the boronic ester moiety facilitates the transmetalation process.
Comparison with Similar Compounds
Comparison with Structurally Analogous Boronic Esters
Substituent Effects on Reactivity and Stability
Table 1: Structural and Functional Comparisons
Key Observations
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound's methoxy groups donate electrons, stabilizing the pyridine ring and accelerating coupling reactions compared to electron-withdrawing dichloro derivatives .
- Chloro substituents (e.g., 5-Chloro-6-methoxypyridine analog) increase electrophilicity but may reduce stability under basic conditions .
- Steric Effects: The TMS group in the target compound provides steric hindrance, reducing unwanted side reactions in crowded environments . Boc-protected amino groups (e.g., 910462-31-6) balance steric bulk with controlled reactivity, ideal for sequential functionalization .
Table 2: Performance in Suzuki-Miyaura Coupling
Reactivity Insights
Stability and Functional Group Compatibility
- Oxidative Stability: Pinacol esters are generally stable but react with H₂O₂ to form phenols. The target compound’s TMS group may slow oxidation kinetics compared to unsubstituted analogs (e.g., 4-nitrophenylboronic acid pinacol ester) .
Compatibility with Lewis Acids :
The TMS group in the target compound resists Lewis acid-mediated degradation, unlike methoxycarbonyl derivatives, which may undergo ester hydrolysis under acidic conditions .
Industrial and Pharmaceutical Relevance
- Scale-Up Potential: The target compound is produced industrially (99% purity, 25 kg/drum) and is favored for its robustness in multi-step syntheses .
- Drug Discovery Applications : Compared to 5-Chloro-6-methoxypyridine analogs, the TMS group in the target compound reduces metabolic degradation, enhancing pharmacokinetic profiles in lead candidates .
Biological Activity
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester (CAS Number: 2121513-69-5) is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound features a pyridine ring substituted with dimethoxy and trimethylsilyl groups, along with a boronic acid moiety. Its structure suggests potential applications in medicinal chemistry, particularly in the context of antibacterial and antitumor activities.
- Molecular Formula : C16H28BNO4Si
- Molecular Weight : 337.29 g/mol
- Purity : Typically around 95% - 97% .
The compound is characterized by its boron-containing structure, which is known to play a crucial role in biological interactions, particularly in enzyme inhibition and drug design.
Antibacterial Activity
Recent studies have indicated that boronic acid derivatives, including this compound, exhibit significant antibacterial properties. The mechanism of action is often linked to the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.
Case Studies
-
Inhibition of β-lactamases :
- A study demonstrated that boronic acid derivatives can effectively inhibit various β-lactamases such as TEM-1 and KPC-2. These enzymes are responsible for the degradation of β-lactam antibiotics, making resistant bacterial strains susceptible again when treated with these inhibitors .
- The compound showed promising results against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) significantly lower than those observed for standard antibiotics .
- Combination Therapies :
Antitumor Activity
Emerging evidence suggests that boronic acids may also possess antitumor properties. The ability of these compounds to interact with specific cellular targets can lead to apoptosis in cancer cells.
Research Findings
- Cell Line Studies :
- Mechanistic Insights :
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A key precursor is a halogenated pyridine derivative (e.g., 5-bromo-2,6-dimethoxypyridine), which undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). The trimethylsilyl (TMS) group is introduced via silylation prior to or after boronate ester formation, depending on the reactivity of intermediates. Reaction conditions often involve anhydrous solvents (THF or dioxane) and inert atmospheres to prevent hydrolysis of the boronate ester .
Q. How is the stability of this boronic ester influenced by storage conditions?
Boronic acid pinacol esters are sensitive to moisture and protic solvents. Storage at 0–6°C under inert gas (argon or nitrogen) is recommended to prevent hydrolysis of the boronate ester. The TMS group may further stabilize the compound by reducing electron density at the boron center, but prolonged exposure to acidic or basic conditions should be avoided .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy, TMS groups) and boronate ester formation.
- ¹¹B NMR : To verify the presence of the boronate ester (δ ~30 ppm for pinacol esters).
- HRMS : For molecular weight confirmation.
- FT-IR : To identify B-O (∼1340 cm⁻¹) and Si-C (∼1250 cm⁻¹) stretches. Purity is typically assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of this boronic ester in cross-coupling reactions?
The TMS group acts as a steric and electronic modulator:
- Steric effects : Hinders undesired side reactions (e.g., protodeboronation) by shielding the boron center.
- Electronic effects : The electron-donating methoxy groups and TMS substituent direct coupling to occur selectively at the para position of the pyridine ring. This steric protection enhances stability in multi-step syntheses, as shown in analogous pyridine boronic esters used in pharmaceutical intermediates .
Q. What mechanistic insights explain the compound’s role in radical-involved transformations?
Under photochemical conditions, the boronate ester can generate boryl radicals via homolytic cleavage of the B–O bond. These radicals participate in decarboxylative borylation or cascade cyclization reactions. The TMS group may stabilize radical intermediates through hyperconjugation, as observed in related systems .
Q. How is this compound utilized in stereoselective or multicomponent reactions?
The boronate ester serves as a versatile building block in:
- Suzuki-Miyaura couplings : For constructing biaryl systems in natural product synthesis.
- Microwave-assisted multicomponent reactions : Enables rapid assembly of imidazopyridines via one-pot cyclization/Suzuki sequences.
- Allylboration : The pinacol ester can be converted to borinic esters (via Li/nBuLi treatment) for enantioselective allylation of aldehydes, achieving >90% E selectivity .
Applications in Medicinal Chemistry
The compound is a key intermediate in synthesizing TEDIZOLID, an oxazolidinone antibiotic. Its boronate ester enables late-stage functionalization of the pyridine core via cross-coupling, while the TMS group facilitates regioselective modifications .
Critical Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
